molecular formula C14H19F3N2O3S B3813881 N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide

N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide

Katalognummer B3813881
Molekulargewicht: 352.37 g/mol
InChI-Schlüssel: GHVCWSFPKYSSFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has potential applications in the treatment of various autoimmune diseases and cancers.

Wirkmechanismus

BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation and proliferation of B cells. N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways and suppression of B cell activation and proliferation.
Biochemical and physiological effects:
In preclinical studies, N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and activation. This has led to significant improvements in disease symptoms and outcomes in animal models of autoimmune disorders and B cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B cell disorders. However, one limitation is that its effectiveness may be limited by the development of resistance mechanisms in some patients.

Zukünftige Richtungen

There are several potential future directions for research on N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the efficacy of BTK inhibition. Another area of interest is the investigation of N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide in other disease indications, such as multiple sclerosis or systemic lupus erythematosus. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has been extensively studied in preclinical models of various diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In these studies, N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has demonstrated potent and selective inhibition of BTK, resulting in suppression of B cell activation and proliferation.

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c1-18(2)23(20,21)19-6-7-22-13(10-19)9-11-4-3-5-12(8-11)14(15,16)17/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCWSFPKYSSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOC(C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Reactant of Route 2
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Reactant of Route 4
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Reactant of Route 5
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Reactant of Route 6
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.